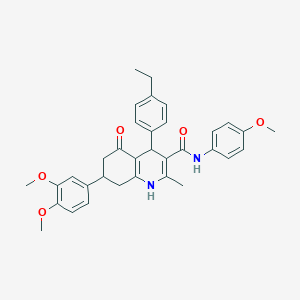![molecular formula C25H24N4O3S B11448982 2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11448982.png)
2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of a pyridine ring, an imidazolidinone ring, and an acetamide group. The presence of the ethoxyphenyl and pyridinyl moieties adds to its complexity and functionality. Researchers have explored its properties due to its potential biological and industrial significance .
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. The specific synthetic steps and reagents may vary, but the overall strategy aims to assemble the key functional groups in a controlled manner.
Reaction Conditions: The synthesis typically involves organic solvents, mild temperatures, and carefully selected catalysts. For example, a combination of pyridine derivatives and thiol compounds can facilitate the formation of the imidazolidinone ring. Researchers optimize reaction conditions to achieve high yields and purity.
Industrial Production: While laboratory-scale synthesis provides valuable insights, industrial production methods often involve continuous flow processes, automation, and scalability. Companies may employ specialized reactors and purification techniques to meet commercial demands.
Chemical Reactions Analysis
Reaction Types: This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the ethoxyphenyl or pyridinyl groups.
Reduction: Reduction reactions may alter the imidazolidinone ring or other functional groups.
Substitution: Substituting specific atoms or groups can lead to derivatives with distinct properties.
Common Reagents and Conditions: Reagents such as oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) play crucial roles. Reaction conditions depend on the specific transformation but often involve reflux, inert atmospheres, and controlled pH.
Major Products: The primary product is the target compound itself. researchers may also isolate intermediates or byproducts during the synthesis.
Scientific Research Applications
Chemistry:
Catalysis: Researchers explore its catalytic properties due to the presence of functional groups.
Supramolecular Chemistry: Its complex structure contributes to host-guest interactions and self-assembly.
Drug Discovery: Scientists investigate its potential as a drug scaffold or lead compound.
Enzyme Inhibition: The compound may inhibit specific enzymes, making it relevant for therapeutic applications.
Materials Science: Its unique structure inspires novel materials, coatings, or sensors.
Agrochemicals: Researchers explore its use in crop protection or pest control.
Mechanism of Action
The compound likely interacts with specific cellular targets, affecting biological processes. Further studies are needed to elucidate its precise mechanism, including receptor binding, enzymatic inhibition, or signal transduction pathways.
Comparison with Similar Compounds
While this compound is distinctive, it shares features with related molecules:
Structural Analogues: Explore compounds with similar core structures.
Functional Analogs: Investigate molecules with comparable reactivity or biological effects.
Properties
Molecular Formula |
C25H24N4O3S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-2-32-21-13-11-20(12-14-21)29-24(31)22(16-23(30)27-18-8-4-3-5-9-18)28(25(29)33)17-19-10-6-7-15-26-19/h3-15,22H,2,16-17H2,1H3,(H,27,30) |
InChI Key |
GFYCMVDZOFFDMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11448903.png)
![6-(2-Chlorobenzyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B11448910.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11448912.png)
![4-ethyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11448935.png)
![ethyl 6-(4-methoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11448938.png)
![2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide](/img/structure/B11448941.png)
![Butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11448946.png)
![ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11448947.png)

![5-amino-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl thiophene-2-carboxylate](/img/structure/B11448952.png)

![2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B11448965.png)
![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-[(propan-2-ylideneamino)oxy]butan-1-one](/img/structure/B11448969.png)
